molecular formula C10H13ClN2O B13921675 5-chloro-1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde

5-chloro-1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B13921675
M. Wt: 212.67 g/mol
InChI Key: RTNJNAVGUOFSIO-UHFFFAOYSA-N
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Description

5-chloro-1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a chloro group at the 5-position, a cyclopentyl group at the 1-position, and a methyl group at the 3-position, with an aldehyde functional group at the 4-position. Pyrazole derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

The synthesis of 5-chloro-1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, which is used to introduce the formyl group at the 4-position of the pyrazole ring. The reaction typically involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions . The chloro group can be introduced through chlorination reactions using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) .

Chemical Reactions Analysis

5-chloro-1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

5-chloro-1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, pyrazole derivatives often interact with enzymes or receptors, modulating their activity. For example, they may inhibit the activity of enzymes involved in inflammation or cancer progression by binding to the active site or allosteric sites . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

5-chloro-1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives such as:

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

5-chloro-1-cyclopentyl-3-methylpyrazole-4-carbaldehyde

InChI

InChI=1S/C10H13ClN2O/c1-7-9(6-14)10(11)13(12-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3

InChI Key

RTNJNAVGUOFSIO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)C2CCCC2

Origin of Product

United States

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